2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile
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Overview
Description
2-[[4-(2-thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile is a N-arylpiperazine.
Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis Methods : Research shows various methods for synthesizing quinazoline derivatives, including the one similar to 2-[[4-(2-Thiophen-2-yl-4-quinazolinyl)-1-piperazinyl]sulfonyl]benzonitrile. These methods involve reactions like the treatment of quinazolinone with piperazine and subsequent reactions with sulfonyl chlorides (Acharyulu, Dubey, Reddy, & Suresh, 2010).
Pharmacological Applications
- Antibacterial Activity : Certain quinazoline derivatives exhibit significant antibacterial activity against various microorganisms. This suggests potential applications in developing new antibacterial agents (Foroumadi, Emami, Hassanzadeh, Rajaee, Sokhanvar, Moshafi, & Shafiee, 2005).
- Potential Antitumor and Antiviral Agents : Some quinazoline derivatives have shown promising results as antitumor and antiviral agents, indicating their potential in cancer and viral infection treatments (El-Sherbeny, Gineinah, Nasr, & El-Shafeih, 2003).
Materials Science Applications
- Dyeing Properties : Quinazolinone derivatives have been found to have desirable properties for use in dyes, suggesting applications in materials science and textile industries (Navadiya, Dave, Jivani, Undavia, & Patwa, 2008).
Miscellaneous Applications
- Diuretic Agents : Research has been conducted to explore the use of quinazolinone derivatives as diuretic agents, which can have medical applications (Maarouf, El-Bendary, & Goda, 2004).
Properties
Molecular Formula |
C23H19N5O2S2 |
---|---|
Molecular Weight |
461.6 g/mol |
IUPAC Name |
2-[4-(2-thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]sulfonylbenzonitrile |
InChI |
InChI=1S/C23H19N5O2S2/c24-16-17-6-1-4-10-21(17)32(29,30)28-13-11-27(12-14-28)23-18-7-2-3-8-19(18)25-22(26-23)20-9-5-15-31-20/h1-10,15H,11-14H2 |
InChI Key |
OCJLBMKFYCWBAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC(=NC3=CC=CC=C32)C4=CC=CS4)S(=O)(=O)C5=CC=CC=C5C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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